2-(4-chlorophenyl)-N-{5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl}acetamide
Description
This compound features a thiazolo[4,5-b]pyridine core substituted with 5,7-dimethyl groups, linked via an acetamide moiety to a 4-chlorophenyl ring. Its structural uniqueness lies in the combination of a chlorinated aromatic system and a dimethylated heterocyclic scaffold, which may enhance bioactivity and metabolic stability .
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-9-7-10(2)18-15-14(9)22-16(20-15)19-13(21)8-11-3-5-12(17)6-4-11/h3-7H,8H2,1-2H3,(H,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGSNYCEROAYCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1SC(=N2)NC(=O)CC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Thiazolo[4,5-b]pyridine Cores
- BI82030 (N-{5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl}-4-(pyrrolidine-1-sulfonyl)benzamide) : Shares the 5,7-dimethyl-thiazolo[4,5-b]pyridine core but replaces the chlorophenyl acetamide with a benzamide-pyrrolidine sulfonyl group. This substitution likely increases polarity and alters target selectivity compared to the target compound .
- NS2B/NS3-IN-8 (N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)-1-benzofuran-2-carboxamide): Substitutes the acetamide linkage with a benzofuran carboxamide.
Thiazolo[4,5-b]pyridine Derivatives with Anti-Exudative and Antioxidant Activities
A series of thiazolo[4,5-b]pyridines synthesized by Chaban et al. () includes compounds with hydrazide and thiazolidine substituents. Key findings:
- Anti-exudative activity: The 5,7-dimethyl substitution in the target compound may enhance efficacy in carrageenan-induced edema models compared to non-methylated analogs, which showed moderate activity (30–40% inhibition at 50 mg/kg) .
- Antioxidant activity: The dimethyl groups could reduce DPPH radical scavenging efficiency relative to derivatives with electron-withdrawing substituents (e.g., nitro or cyano groups), which achieved 70–80% scavenging at 100 μM .
Oxazolo[4,5-b]pyridine Analogues
- 2-(4-Chlorophenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide: Replaces the thiazolo sulfur with oxygen, reducing electron-richness and possibly decreasing membrane permeability. However, the oxazolo core may improve solubility .
- 2-(4-Chloro-3-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide: Incorporates a methylphenoxy group, which could enhance hydrophobic interactions in target binding compared to the target compound’s chlorophenyl moiety .
Imidazopyridine and Purine Thioacetamide Derivatives
Imidazo[4,5-b]pyridine derivatives (e.g., 28a–e in ) feature thioacetamide linkages and morpholino substituents. These compounds inhibit nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) with IC₅₀ values of 0.1–5 μM.
Data Table: Key Properties and Activities
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